2-Chloro-4-fluoro-1-isopropoxybenzene

Description

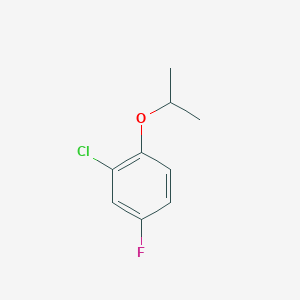

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCUKKDNZSHVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378663 | |

| Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-71-6 | |

| Record name | 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-fluoro-1-isopropoxybenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluoro-1-isopropoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable halogenated aromatic ether. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the strategic selection of the synthetic pathway, focusing on the Williamson ether synthesis, and provide a detailed, field-tested experimental protocol. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper mechanistic understanding. Furthermore, a complete guide to the structural characterization of the target molecule using modern spectroscopic techniques—including NMR, IR, and Mass Spectrometry—is presented. This document is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction and Strategic Importance

This compound (Molecular Formula: C₉H₁₀ClFO, Molecular Weight: 188.6 g/mol ) is a substituted aromatic ether whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of chloro, fluoro, and isopropoxy groups on a benzene ring provides a unique combination of lipophilicity, metabolic stability, and specific steric and electronic properties. These features make it a valuable intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For instance, it is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[1]

This guide provides an expert-led walkthrough of a robust and efficient method for its preparation and offers a detailed analysis of the expected characterization data to confirm the identity, purity, and structure of the synthesized compound.

Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely employed method for constructing the target ether linkage is the Williamson ether synthesis.[2] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (in this case, a phenoxide) on an alkyl halide.[2][3]

Retrosynthetic Analysis & Rationale

The target molecule is an unsymmetrical ether. A retrosynthetic disconnection across the ether C-O bond yields two possible precursor pairs:

-

Path A: 2-Chloro-4-fluorophenoxide and an isopropyl halide (e.g., 2-bromopropane).

-

Path B: Isopropoxide and 1,2-dichloro-4-fluorobenzene.

Path A is overwhelmingly preferred. The Williamson synthesis is most efficient when the alkylating agent is a primary or secondary halide due to the Sₙ2 mechanism's sensitivity to steric hindrance.[4] A secondary halide like 2-bromopropane is suitable for this reaction. Path B involves nucleophilic aromatic substitution (SₙAr) on an electron-rich ring, which is generally less favorable and requires harsher conditions unless the ring is strongly activated by electron-withdrawing groups.

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation: The starting material, 2-Chloro-4-fluorophenol, is treated with a suitable base (e.g., potassium carbonate) to deprotonate the acidic phenolic hydroxyl group. This generates the 2-chloro-4-fluorophenoxide anion, a potent nucleophile.

-

Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic carbon of 2-bromopropane in a concerted, backside attack, displacing the bromide leaving group to form the desired ether product, this compound.[2]

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the Sₙ2 reaction.[5]

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-4-fluorophenol (1.0 eq)[6]

-

2-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phenol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromopropane (1.2 eq) to the mixture dropwise.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Characterization and Data Analysis

Confirming the identity and purity of the final product is a critical step. The following section outlines the expected results from key analytical techniques.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization and purity assessment.

Expected Spectroscopic Data

The following table summarizes the anticipated data for this compound.

| Technique | Parameter | Expected Observation & Justification |

| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.8-7.3 ppm). The substitution pattern will lead to complex splitting (doublet of doublets, etc.) due to ³J(H-H) and through-space H-F couplings.[8][9] |

| Isopropoxy CH | A septet (~4.5 ppm) due to coupling with the six methyl protons. | |

| Isopropoxy CH₃ | A doublet (~1.3 ppm) with an integration of 6H, due to coupling with the single methine proton. | |

| IR Spectroscopy | C-O-C Stretch | Strong, characteristic ether band around 1200-1250 cm⁻¹. |

| Aromatic C=C | Medium peaks in the 1450-1600 cm⁻¹ region.[10] | |

| C-H Bending (OOP) | Bands in the 800-900 cm⁻¹ region, indicative of the 1,2,4-trisubstituted benzene ring pattern.[11] | |

| C-F Stretch | Strong absorption around 1100-1200 cm⁻¹. | |

| C-Cl Stretch | Absorption in the 700-800 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 188. |

| Isotopic Pattern | A characteristic M+2 peak at m/z = 190 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[12][13] | |

| Key Fragment | A significant peak at m/z = 145, corresponding to the loss of the isopropyl group (C₃H₇, 43 Da). |

In-depth Analysis

-

¹H NMR Spectroscopy: The precise chemical shifts and coupling constants of the aromatic protons provide definitive proof of the substitution pattern. The proton ortho to the isopropoxy group will be the most shielded, while the proton between the chlorine and fluorine atoms will be the most deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum is excellent for confirming the presence of key functional groups. The appearance of a strong C-O-C ether stretch and the disappearance of the broad phenolic O-H stretch from the starting material are key indicators of a successful reaction. The fingerprint region, particularly the C-H out-of-plane bending, helps confirm the aromatic substitution pattern.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. The most crucial diagnostic feature is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which gives a predictable and easily identifiable M⁺ to M+2 intensity ratio in the mass spectrum.[12][13] Fragmentation patterns, such as the loss of the alkyl side chain, further support the proposed structure.[14]

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via the Williamson ether synthesis. The rationale behind the choice of reagents and conditions has been thoroughly explained to provide a deep, mechanistic understanding for the practicing scientist. Furthermore, a comprehensive characterization protocol has been outlined, with predicted data from NMR, IR, and Mass Spectrometry, enabling unambiguous confirmation of the product's structure and purity. By following this self-validating guide, researchers can confidently prepare and verify this important chemical building block for applications in drug discovery and beyond.

References

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. Retrieved from Proprep. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from Química Organica.org. [Link]

-

Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene. Retrieved from Berkeley Learning Hub. [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

-

Oakwood Chemical. (n.d.). This compound, min 96%. Retrieved from Oakwood Chemical. [Link]

-

Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from Chemguide. [Link]

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from Chem-Station. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

-

Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Org. Synth. 1976, 55, 7. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 2-Chloro-4-fluorophenol | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum [chemicalbook.com]

- 10. IR Spectrum: Aromatics [quimicaorganica.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 2-Chloro-4-fluoro-1-isopropoxybenzene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-1-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ether that serves as a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern—featuring a chlorine atom, a fluorine atom, and an isopropoxy group on a benzene ring—offers a unique combination of lipophilicity, polarity, and metabolic stability markers that are of significant interest in the design of novel chemical entities. As a key intermediate, understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights into its analysis and handling. The methodologies described are grounded in established analytical principles to ensure reliability and reproducibility in a research and development setting.

Chemical Identity and Molecular Structure

The unique arrangement of substituents on the benzene core dictates the molecule's reactivity and physical properties. The electronegative halogen atoms and the bulky isopropoxy group create a distinct electronic and steric profile.

-

IUPAC Name: 2-Chloro-4-fluoro-1-(propan-2-yloxy)benzene

-

CAS Number: 202982-71-6[1]

-

Molecular Formula: C₉H₁₀ClFO[1]

The structure of the molecule is visualized below.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, we can compile its known properties and make informed predictions.

| Property | Value | Source |

| Molecular Weight | 188.6 g/mol | [1] |

| Purity (Typical) | ≥96% | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar structures |

| Boiling Point | Not experimentally determined; predicted to be >200 °C | Inferred from similar structures |

| Melting Point | Not experimentally determined | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, THF) | Inferred from structure |

Proposed Synthesis Pathway

Understanding the synthesis of a research chemical is crucial for anticipating potential impurities. A common and efficient method for preparing aryl ethers such as this is the Williamson ether synthesis. This pathway involves the reaction of a substituted phenol with an alkyl halide under basic conditions.

The proposed two-step logical workflow is outlined below.

Caption: Proposed Williamson ether synthesis workflow.

Causality of Experimental Choices:

-

Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol without competing in the substitution reaction.

-

Solvent Choice: A polar aprotic solvent like acetone or DMF is used to dissolve the ionic intermediates (phenoxide) while not interfering with the nucleophilic attack.

-

Purification: Silica gel chromatography is the standard method for removing unreacted starting materials and any potential side products, such as C-alkylated species.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment due to its high resolution and sensitivity.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This protocol outlines a standard method for assessing the purity of this compound. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.

Expertise & Causality:

-

Column Choice: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for moderately nonpolar aromatic compounds like the target molecule.

-

Mobile Phase: A gradient of water and acetonitrile is used to ensure that both polar and nonpolar impurities can be eluted and resolved from the main product peak. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing interactions with residual silanols on the silica support.[2]

-

Sample Preparation: The sample is dissolved in a solvent mixture similar to the mobile phase to ensure good peak shape upon injection.[2] Filtering the sample is a critical step to prevent particulates from damaging the HPLC column and system.[2]

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation (Self-Validating System):

-

Prepare a stock solution by accurately weighing ~10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock.

-

Prepare the working solution by diluting the stock solution 1:10 (e.g., 1 mL of stock into a 10 mL flask) with the same diluent to a final concentration of 0.1 mg/mL.

-

Filter the working solution through a 0.45 µm syringe filter into an HPLC vial. This is a critical step to ensure the removal of any particulates.[2]

-

-

Analysis Workflow:

Caption: HPLC analysis workflow for purity determination.

-

Data Interpretation:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Expected Retention Time: Will vary by system, but should be well-retained under these conditions.

-

Potential Impurities: Look for small peaks corresponding to unreacted 2-chloro-4-fluorophenol (earlier eluting) or potential side products.

-

Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons, a septet for the isopropyl CH, and a doublet for the two equivalent methyl groups of the isopropoxy substituent. The aromatic signals will be split due to coupling with each other and with the fluorine atom.

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals corresponding to the molecular formula. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin exposure.[3]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a key chemical intermediate with a defined set of physicochemical properties. Its identity, purity, and structure can be reliably confirmed using standard analytical techniques such as HPLC, NMR, and MS. Proper handling and storage, guided by safety protocols for related halogenated aromatics, are essential for its safe application in research and development. This guide provides the foundational knowledge and practical protocols required for scientists to confidently utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 2-Chloro-4-fluoro-1-isopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).

Sources

An In-Depth Technical Guide to 2-Chloro-4-fluoro-1-isopropoxybenzene: A Key Building Block in Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-1-isopropoxybenzene (CAS No. 202982-71-6), a halogenated aromatic ether of increasing importance in medicinal chemistry and drug development. With the rise of novel therapeutic modalities, particularly Proteolysis Targeting Chimeras (PROTACs), the demand for versatile, functionalized chemical building blocks has surged. This document details the physicochemical properties, a robust and validated synthesis protocol, in-depth analytical characterization, and the strategic application of this compound in the synthesis of targeted protein degraders. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep technical understanding of this valuable synthetic intermediate.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a chloro substituent, a fluoro substituent, and an isopropoxy ether linkage. This trifecta of features imparts specific steric and electronic properties that are highly desirable in modern drug discovery. The chloro and fluoro groups modulate lipophilicity, metabolic stability, and can engage in specific halogen bonding interactions within protein binding pockets. The isopropoxy group provides a stable, moderately bulky, and lipophilic ether linkage.

Its primary utility, as identified by its classification as a "Protein Degrader Building Block," lies in its role as a component of the linker in PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker is not merely a spacer but a critical component that dictates the physicochemical properties of the final PROTAC and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. The 2-chloro-4-fluorophenyl moiety offers a rigid, well-defined scaffold that can be readily incorporated into these complex molecular architectures.

Physicochemical & Structural Properties

A precise understanding of a molecule's properties is foundational to its application in synthesis and drug design. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-fluoro-1-(propan-2-yloxy)benzene | IUPAC Nomenclature |

| Synonyms | This compound | - |

| CAS Number | 202982-71-6 | [1] |

| Molecular Formula | C₉H₁₀ClFO | [1] |

| Molecular Weight | 188.63 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)F)Cl | PubChem |

| InChI Key | BCCUKKDNZSHVFV-UHFFFAOYSA-N | PubChem |

| XLogP3 (Lipophilicity) | 3.5 | PubChem (Computed) |

| Appearance | Colorless to light yellow liquid (Predicted) | - |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The ether linkage is the most logical disconnection point. The synthesis originates from the commercially available 2-chloro-4-fluorophenol and an isopropylating agent, such as 2-bromopropane or isopropyl iodide.

Caption: Retrosynthesis of the target molecule.

Field-Proven Experimental Protocol (Representative)

This protocol is a self-validating system based on well-established Williamson ether synthesis principles, optimized for this specific substrate. The choice of a polar aprotic solvent (DMF) accelerates the Sₙ2 reaction, while potassium carbonate serves as a cost-effective and sufficiently strong base to deprotonate the phenol without causing side reactions.

Materials:

-

2-Chloro-4-fluorophenol (1.0 eq)

-

2-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of phenol). Stir the suspension at room temperature for 15 minutes. The formation of the potassium phenoxide salt is the critical first step.

-

Alkylation: Add 2-bromopropane (1.2 eq) to the suspension via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).

-

Extraction: Extract the aqueous phase with diethyl ether (3 x volume of DMF). The product is significantly more soluble in the organic phase.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally with brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, this compound, as a clear liquid.

Analytical Characterization (Predicted)

As experimental spectra are not publicly available, this section provides predicted data based on established spectroscopic principles and analysis of analogous structures. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.15 (dd, 1H): Aromatic proton ortho to the chlorine. Doublet of doublets due to coupling with the fluorine (meta, J ≈ 3 Hz) and the adjacent aromatic proton (ortho, J ≈ 9 Hz).

-

~7.00 (ddd, 1H): Aromatic proton ortho to the fluorine. Doublet of doublets of doublets due to coupling with the adjacent aromatic protons (ortho, J ≈ 9 Hz and meta, J ≈ 3 Hz) and the fluorine (ortho, J ≈ 8-9 Hz).

-

~6.90 (dd, 1H): Aromatic proton ortho to the isopropoxy group. Doublet of doublets due to coupling with the adjacent aromatic proton (ortho, J ≈ 9 Hz) and the fluorine (para, J ≈ 5 Hz).

-

~4.50 (sept, 1H, J ≈ 6 Hz): Methine proton (-CH-) of the isopropoxy group. Split into a septet by the six equivalent methyl protons.

-

~1.35 (d, 6H, J ≈ 6 Hz): Methyl protons (-CH₃) of the isopropoxy group. Doublet due to coupling with the single methine proton.

-

¹³C NMR Spectroscopy

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

~157 (d, ¹JCF ≈ 240 Hz): Carbon bearing the fluorine (C4). Large coupling constant is characteristic.

-

~150 (d, ⁴JCF ≈ 3 Hz): Carbon bearing the isopropoxy group (C1).

-

~122 (d, ²JCF ≈ 25 Hz): Carbon bearing the chlorine (C2).

-

~118 (d, ²JCF ≈ 22 Hz): Aromatic CH carbon (C5).

-

~117 (d, ³JCF ≈ 8 Hz): Aromatic CH carbon (C3).

-

~115 (d, ³JCF ≈ 8 Hz): Aromatic CH carbon (C6).

-

~72.0: Methine carbon (-CH-) of the isopropoxy group.

-

~22.0: Methyl carbons (-CH₃) of the isopropoxy group.

-

Mass Spectrometry (MS)

-

EI-MS: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom.

-

Molecular Ion (M⁺): m/z = 188

-

M+2 Peak: m/z = 190 (with an intensity of approximately one-third of the M⁺ peak, characteristic of the ³⁷Cl isotope).

-

Key Fragment: Loss of the isopropyl group (m/z = 145/147).

-

Infrared (IR) Spectroscopy

-

IR (neat, cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2850-2980: Aliphatic C-H stretch (from isopropoxy group).

-

~1500-1600: Aromatic C=C ring stretches.

-

~1250: Aryl-O-Alkyl ether C-O stretch (asymmetric).

-

~1100-1200: C-F stretch.

-

~700-850: C-Cl stretch.

-

Application in Drug Development: A PROTAC Linker Component

The primary value of this compound is its application as a functionalized linker component in the synthesis of PROTACs.

The Role of the Linker in PROTAC Design

A PROTAC molecule consists of three parts: a "warhead" that binds the target protein, a ligand that recruits an E3 ligase (like Cereblon or VHL), and a linker connecting them. The linker is crucial for:

-

Controlling Physicochemical Properties: Affects solubility, cell permeability, and metabolic stability.

-

Enabling Ternary Complex Formation: The length and rigidity of the linker determine the relative orientation of the target protein and E3 ligase, which is paramount for successful ubiquitination.

The 2-chloro-4-fluorophenyl group provides a rigid, predictable unit within the linker. It can be further functionalized (e.g., via lithiation and subsequent reaction) or used as a stable core to which other linker elements, like polyethylene glycol (PEG) chains, are attached.

Hypothetical Integration into a PROTAC Synthesis Workflow

The following workflow illustrates how this compound can be derivatized and incorporated into a PROTAC targeting a hypothetical Protein of Interest (POI) and recruiting the Cereblon (CRBN) E3 ligase using a pomalidomide ligand.

Caption: Hypothetical workflow for PROTAC synthesis.

This conceptual workflow demonstrates the modularity and strategic importance of the title compound. By providing a stable, functionalizable core, it enables chemists to systematically vary linker length and composition to optimize the potency and selectivity of the final drug candidate.

Safety and Handling

Based on the Safety Data Sheet (SDS) for CAS 202982-71-6, the following handling and safety protocols are required.

-

Hazard Identification:

-

Physical Hazards: Flammable liquid and vapor.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear personal protective equipment (nitrile gloves, safety goggles, lab coat). Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound represents a strategically important building block for modern medicinal chemistry. Its unique substitution pattern provides a stable, rigid, and functionalizable scaffold ideal for incorporation into the linkers of complex therapeutic agents like PROTACs. While detailed, peer-reviewed synthetic and analytical data are not yet widespread, its synthesis is readily achievable through established chemical principles. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and strategically deploy this compound in the pursuit of novel therapeutics for targeted protein degradation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57305613, 2-Chloro-4-fluoro-1-isopropylbenzene. Retrieved January 7, 2026, from [Link].

-

FGF GLAS, LLC. (2021). Safety Data Sheet. Retrieved January 7, 2026, from [Link].

- Fuxin Yuze Chemical Co Ltd. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A. Google Patents.

-

HDH Advancement. (n.d.). This compound, min 96%, 1 gram. Retrieved January 7, 2026, from [Link].

-

Scott, P. J. H. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 213-241. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

-

Baek, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1935. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

Sources

An In-depth Technical Guide to the Predicted Spectral Data of 2-Chloro-4-fluoro-1-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The spectral data presented in this guide for 2-Chloro-4-fluoro-1-isopropoxybenzene (CAS No. 202982-71-6) are predicted values . Due to the absence of publicly available experimental spectra, this guide has been constructed based on established principles of spectroscopic interpretation and comparative data from structurally analogous compounds. This approach provides a robust framework for anticipating the spectral characteristics of the target molecule.

Introduction

This compound is a substituted aromatic ether with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, grounded in the fundamental principles of spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic and isopropoxy protons. The principles of chemical shift, spin-spin coupling, and integration are fundamental to interpreting these spectra[1][2].

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 4-5 | 1H |

| H5 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 | 1H |

| H3 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H3-F) ≈ 8-9, J(H3-H5) ≈ 2-3 | 1H |

| H7 (methine) | ~4.4 - 4.6 | Septet | J(H7-H8/H9) ≈ 6-7 | 1H |

| H8, H9 (methyl) | ~1.3 - 1.5 | Doublet | J(H8/H9-H7) ≈ 6-7 | 6H |

Interpretation and Rationale

-

Aromatic Region (δ 6.9 - 7.4 ppm): The three aromatic protons (H3, H5, and H6) are chemically non-equivalent and are expected to resonate in this region. The isopropoxy group is an electron-donating group, which tends to shield the ortho (H6) and para (H3) positions, shifting them upfield relative to benzene (δ 7.36 ppm). Conversely, the electron-withdrawing chloro and fluoro groups will deshield the adjacent protons. The interplay of these effects results in the predicted chemical shifts. The splitting patterns arise from coupling to neighboring protons and the fluorine atom. H6 is coupled to H5 (ortho coupling) and the fluorine at C4 (para C-F coupling). H5 is coupled to H6 (ortho coupling) and H3 (meta coupling). H3 is coupled to the fluorine at C4 (meta C-F coupling) and H5 (meta coupling).

-

Isopropoxy Region (δ 1.3 - 4.6 ppm): The methine proton (H7) is attached to the oxygen atom and is therefore deshielded, appearing at a higher chemical shift. It is split into a septet by the six equivalent protons of the two methyl groups. The six methyl protons (H8 and H9) are equivalent and are split into a doublet by the single methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~150 - 155 | Attached to oxygen, deshielded. |

| C2 | ~118 - 123 | Attached to chlorine, deshielded. |

| C3 | ~115 - 120 (d, J(C3-F) ≈ 20-25 Hz) | Meta to F, ortho to Cl. |

| C4 | ~158 - 163 (d, J(C4-F) ≈ 240-250 Hz) | Attached to fluorine, strongly deshielded. |

| C5 | ~117 - 122 (d, J(C5-F) ≈ 8-10 Hz) | Meta to F, ortho to isopropoxy. |

| C6 | ~110 - 115 (d, J(C6-F) ≈ 2-4 Hz) | Ortho to isopropoxy, shielded. |

| C7 (methine) | ~70 - 75 | Attached to oxygen, deshielded. |

| C8, C9 (methyl) | ~20 - 25 | Aliphatic carbons. |

Interpretation and Rationale

-

Aromatic Carbons (δ 110 - 163 ppm): The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. C1 and C4, being directly attached to the highly electronegative oxygen and fluorine atoms, are the most deshielded. The carbon-fluorine coupling is a key diagnostic feature, with the direct ¹J(C-F) coupling being very large (240-250 Hz) and smaller couplings observed for carbons at the meta (³J(C-F)) and para positions. The chloro and isopropoxy groups also exert predictable shielding and deshielding effects on the aromatic ring carbons.

-

Aliphatic Carbons (δ 20 - 75 ppm): The methine carbon (C7) is deshielded due to its attachment to the oxygen atom. The two methyl carbons (C8 and C9) are equivalent and appear in the typical upfield region for aliphatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024, due to the lower sensitivity of ¹³C.

-

-

Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule[3][4].

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~2980 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |

| ~1250 - 1200 | C-O stretch (aryl ether) | Strong |

| ~1150 - 1100 | C-O stretch (alkyl ether) | Strong |

| ~1200 - 1150 | C-F stretch | Strong |

| ~850 - 750 | C-Cl stretch | Medium-Strong |

| ~900 - 675 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation and Rationale

The IR spectrum will be dominated by strong absorptions corresponding to the C-O, C-F, and C-Cl bonds. The aromatic C=C stretching vibrations will appear as a pair of bands in the 1600-1480 cm⁻¹ region. The C-H stretching region will show distinct absorptions for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isopropoxy group (below 3000 cm⁻¹). The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns[5][6].

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Notes |

| 188/190 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 190 with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |

| 146/148 | [M - C₃H₆]⁺ | Loss of propene via McLafferty-type rearrangement. |

| 145/147 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 111 | [M - C₃H₇O - Cl]⁺ | Loss of the isopropoxy radical followed by loss of chlorine. |

Interpretation and Rationale

The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of this compound for the ³⁵Cl isotope. The presence of the ³⁷Cl isotope will give rise to a smaller peak at m/z 190. Aromatic ethers are known to produce prominent molecular ions due to the stability of the aromatic ring[7][8].

Common fragmentation pathways for aromatic ethers include cleavage of the C-O bond and rearrangements. The loss of the isopropyl group as a radical (m/z 43) or propene (m/z 42) are likely fragmentation pathways. Subsequent fragmentation of the resulting ions can provide further structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and typically induces significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is suitable for less volatile compounds and often results in a more prominent molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. By understanding the expected spectral data, scientists can more efficiently confirm the identity and purity of their synthesized material and gain deeper insights into its molecular structure. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

-

Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]

-

Breitmaier, E. (2002). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

- Stuart, B. H. (2004).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

- Smith, B. C. (1995).

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]

-

Whitman College. (n.d.). GCMS Section 6.13: Ethers. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

Sources

- 1. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 2. wiley.com [wiley.com]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Principles and Applications of Mass Spectrometry | Download book PDF [freebookcentre.net]

- 6. Mass Spectrometry: Principles and Applications - Edmond de Hoffmann, Vincent Stroobant - Google 圖書 [books.google.com.hk]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 8. GCMS Section 6.13 [people.whitman.edu]

Solubility of 2-Chloro-4-fluoro-1-isopropoxybenzene in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluoro-1-isopropoxybenzene in Common Organic Solvents

Abstract

This compound is a halogenated aromatic ether with potential applications as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, reactivity, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers, scientists, and drug development professionals to generate precise and reliable solubility data tailored to their specific laboratory conditions. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Physicochemical Characterization and Solubility Prediction

Understanding the molecular structure and inherent properties of this compound is fundamental to predicting its behavior in different solvent systems. The molecule's structure features a benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group. This combination of a bulky, nonpolar isopropoxy group and polar C-Cl and C-F bonds results in a molecule with moderate overall polarity.

Key computed properties are summarized below, which inform predictions based on the "like dissolves like" principle—a concept stating that substances with similar polarity tend to be soluble in one another.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClFO | [3] |

| Molecular Weight | 188.6 g/mol | [3] |

| CAS Number | 202982-71-6 | [3] |

| Calculated XLogP3 | 3.5 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 (Oxygen atom) | [4] |

The high XLogP3 value of 3.5 indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water and good solubility in nonpolar organic solvents. The single hydrogen bond acceptor (the ether oxygen) offers a site for weak interactions with protic solvents, but the absence of hydrogen bond donors limits its solubility in highly polar, protic media like water.

Solubility Predictions:

-

High Solubility Expected: In nonpolar solvents (e.g., hexane, toluene, diethyl ether) and moderately polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran (THF), ethyl acetate) due to favorable van der Waals interactions and dipole-dipole forces.

-

Moderate to Low Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) where the solvent's strong hydrogen-bonding network is not easily disrupted by the solute.

-

Insoluble Expected: In water, due to the compound's significant nonpolar surface area and lack of strong hydrogen bonding capability.

Experimental Workflow for Solubility Determination

A systematic approach to determining solubility involves a preliminary qualitative assessment followed by a rigorous quantitative measurement. This two-step process is efficient, minimizing the use of materials while ensuring data accuracy.

Caption: High-level workflow for solubility assessment.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to classify the compound's solubility in various solvents, which is essential for selecting appropriate systems for reactions or chromatography.

Methodology:

-

Preparation: Dispense 1.0 mL of the selected organic solvent into a clear glass vial (e.g., 4 mL vial).

-

Solute Addition: Add approximately 10-20 mg of this compound to the vial. The precise mass is not critical for this qualitative test, but consistency is key for comparison.

-

Mixing: Cap the vial securely and vortex or shake vigorously for 60 seconds at ambient temperature.[5]

-

Observation: Allow the mixture to stand for 1-2 minutes and visually inspect the solution against a contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid shows no noticeable signs of dissolving.[5]

-

-

Record: Document the results for each solvent tested.

Causality and Self-Validation: This simple, direct observation method is self-validating. The visual clarity of the solution is a non-ambiguous endpoint. Starting with a relatively high solute-to-solvent ratio (10-20 mg/mL) provides a stringent test for high solubility.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[2] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene

Foreword: The Strategic Importance of 2-Chloro-4-fluoro-1-isopropoxybenzene

This compound (CAS No. 202982-71-6) is a key building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Its specific substitution pattern—a chlorine atom ortho to the isopropoxy group and a fluorine atom para to it—imparts unique physicochemical properties to the molecules it helps create. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the critical starting materials and the underlying chemical principles that govern the selection of reagents and reaction conditions. Our objective is to equip researchers and drug development professionals with a robust understanding of the synthesis, enabling efficient and reliable production in a laboratory setting.

I. Retrosynthetic Analysis: Identifying the Core Starting Materials

A retrosynthetic analysis of this compound points to a convergent synthesis strategy. The isopropoxybenzene moiety is most logically formed via a Williamson ether synthesis, a reliable and well-understood method for preparing ethers.[3][4][5] This disconnection reveals two primary precursors: a phenolic component and an isopropylating agent.

The most direct and industrially viable phenolic precursor is 2-Chloro-4-fluorophenol . The isopropylating agent is typically an isopropyl halide, such as 2-bromopropane , or in some variations, isopropyl alcohol . Therefore, the synthesis can be strategically divided into two key stages:

-

Synthesis of 2-Chloro-4-fluorophenol: The preparation of the substituted phenol is a critical first step that dictates the purity and overall yield of the final product.

-

Williamson Ether Synthesis: The formation of the ether linkage by reacting 2-Chloro-4-fluorophenol with an appropriate isopropylating agent.

This guide will now delve into the practical execution of each of these stages.

II. Stage 1: Synthesis of the Key Intermediate: 2-Chloro-4-fluorophenol

The most common and efficient route to 2-Chloro-4-fluorophenol begins with the readily available starting material, 4-fluorophenol . The synthesis involves the selective chlorination of the aromatic ring.

Causality Behind Experimental Choices:

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is already occupied by a fluorine atom, the incoming electrophile (in this case, a chloronium ion or its equivalent) will be directed to the ortho positions. The challenge lies in achieving mono-substitution at the desired ortho position while minimizing the formation of the di-chloro byproduct, 2,6-dichloro-4-fluorophenol.

Several methods have been developed to achieve this selective chlorination, with the choice of chlorinating agent and reaction conditions being paramount.

Established Protocols for the Synthesis of 2-Chloro-4-fluorophenol:

Two primary methods are highlighted in the patent literature, offering high yields and selectivity.

Method A: Direct Chlorination with Chlorine Gas

This method, described in US Patent 4,620,042, involves the direct reaction of 4-fluorophenol with chlorine gas in the absence of a catalyst.[6] The absence of a Lewis acid catalyst is crucial to prevent over-chlorination and the formation of undesired isomers.

Experimental Protocol:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap (to neutralize excess chlorine and evolved HCl).

-

Charge: The flask is charged with 4-fluorophenol (1.0 eq). The reaction can be performed neat (if the 4-fluorophenol is liquid) or in a suitable solvent like carbon tetrachloride or acetic acid.

-

Reaction: The reaction mixture is heated to a temperature between 60-70°C.

-

Chlorine Gas Introduction: Chlorine gas (approximately 1.0 eq) is introduced into the reaction mixture at a controlled rate while maintaining the temperature.

-

Monitoring: The reaction is monitored by gas-liquid chromatography (GLC) to track the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas (e.g., nitrogen). The crude product is then purified by distillation under reduced pressure.

Method B: Chlorination with a Chlorinating Agent in the Presence of Water

This approach, detailed in US Patent 5,053,557, utilizes a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of water.[7] The water serves to dissolve the hydrogen chloride generated during the reaction, which can influence the reaction's selectivity.

Experimental Protocol:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel (if using sulfuryl chloride) or a gas inlet tube, and a condenser.

-

Charge: The flask is charged with 4-fluorophenol (1.0 eq) and water. An aqueous solution of an inorganic salt like sodium chloride can also be used.

-

Reaction: The mixture is heated to 25-35°C.

-

Reagent Addition: An equimolar amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is introduced into the mixture over a period of time.

-

Monitoring: The reaction is monitored by GLC.

-

Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by distillation.

| Parameter | Method A (Chlorine Gas) | Method B (Chlorinating Agent in Water) |

| Chlorinating Agent | Chlorine Gas | Chlorine Gas or Sulfuryl Chloride |

| Solvent | Neat, CCl4, or Acetic Acid | Water or Aqueous Salt Solution |

| Catalyst | None | None |

| Temperature | 0-185°C (optimum 60-70°C) | 25-35°C |

| Reported Purity | High selectivity (~99%) | High selectivity (~98.3%) |

| Key Advantage | High selectivity in the absence of a catalyst. | Milder reaction conditions and use of inexpensive reagents. |

III. Stage 2: Williamson Ether Synthesis of this compound

With the key intermediate, 2-Chloro-4-fluorophenol, in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is the method of choice for this transformation.[3][4] This reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isopropylating agent.[4][5]

Causality Behind Experimental Choices:

-

Formation of the Phenoxide: Phenols are weakly acidic. To generate the more nucleophilic phenoxide, a base is required. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3). The choice of base can influence the reaction rate and yield.

-

Choice of Isopropylating Agent: A good electrophile with a suitable leaving group is necessary. 2-bromopropane is a common choice due to the good leaving group ability of the bromide ion. Isopropyl alcohol can also be used, particularly under acidic conditions, though this is a different type of etherification (alkylation of the phenol). For the classic Williamson synthesis, an alkyl halide is preferred.

-

Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is often used to dissolve the reactants and facilitate the S_N2 reaction.

-

Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination of the alkyl halide.

Proposed Experimental Protocol:

The following protocol is based on the general principles of the Williamson ether synthesis and a similar synthesis described in patent CN115124410A for a related compound.[8]

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge: The flask is charged with 2-Chloro-4-fluorophenol (1.0 eq), potassium carbonate (2.3 eq), and acetonitrile as the solvent.

-

Reagent Addition: 2-bromopropane (1.4 eq) is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux (approximately 80-82°C) and stirred for several hours (e.g., 14 hours).

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GLC until the starting phenol is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain a product with a purity of ≥96%.[1]

IV. Visualization of the Synthetic Workflow

To better illustrate the logical flow of the synthesis, the following diagrams are provided.

Caption: Synthesis of 2-Chloro-4-fluorophenol.

Caption: Williamson Ether Synthesis of the final product.

V. Conclusion and Future Perspectives

The synthesis of this compound is a straightforward process that relies on two well-established and high-yielding reactions: electrophilic chlorination and the Williamson ether synthesis. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high selectivity and purity at each stage. The methods described in this guide are robust and scalable, making them suitable for both laboratory and industrial applications. Future research may focus on the development of more environmentally friendly catalytic systems for the chlorination step or the exploration of alternative, more atom-economical isopropylating agents.

VI. References

-

Vertex AI Search. Technical Specifications and Synthesis Routes for 2-Chloro-4-fluorophenol. Available from:

-

ChemicalBook. 2-Chloro-4-fluorophenol synthesis. Available from:

-

Google Patents. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Available from:

-

Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol. Available from:

-

Lehman College. The Williamson Ether Synthesis. Available from:

-

J-STAGE. Selective Synthesis of Fluorophenol Derivatives. Available from:

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from:

-

University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. Available from:

-

Wikipedia. Williamson ether synthesis. Available from:

-

BYJU'S. Williamson Ether Synthesis reaction. Available from:

-

Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Available from:

-

Oakwood Chemical. This compound, min 96%, 1 gram. Available from:

-

BLD Pharm. 202982-71-6|this compound. Available from:

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 202982-71-6|this compound|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 7. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

Topic: Potential Research Applications of 2-Chloro-4-fluoro-1-isopropoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. 2-Chloro-4-fluoro-1-isopropoxybenzene, a seemingly simple substituted aryl ether, represents a confluence of functionalities that make it an exceptionally powerful tool. The presence of orthogonally reactive halogen atoms—chlorine and fluorine—combined with the modulating influence of an isopropoxy group, provides a scaffold ripe for selective, multi-stage functionalization. This guide moves beyond a simple cataloging of properties to provide a senior application scientist's perspective on how and why this molecule can be a cornerstone in demanding research programs, from targeted therapeutics to advanced materials. We will explore not just the reactions it undergoes, but the chemical logic that dictates its use, empowering researchers to integrate this versatile intermediate into their most ambitious synthetic campaigns.

Core Molecular Profile: Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application. The data presented here provides the necessary parameters for reaction planning, purification, and characterization.

Physicochemical Properties

The physical properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification by distillation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 202982-71-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClFO | [1] |

| Molecular Weight | 188.63 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 224 °C at 760 mmHg | [2] |

| Density | 1.157 g/cm³ | [2] |

| Flash Point | 89.2 °C | [2] |

Predicted Spectroscopic Signature

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15-7.00 (m, 2H): Aromatic protons ortho and meta to the isopropoxy group, appearing as a complex multiplet due to H-H and H-F couplings.

-

δ 6.95-6.85 (m, 1H): Aromatic proton ortho to the chlorine and fluorine, expected to be the most distinct signal in the aromatic region.

-

δ 4.55 (sept, J ≈ 6.0 Hz, 1H): The methine proton of the isopropoxy group, split into a septet by the six equivalent methyl protons.

-

δ 1.35 (d, J ≈ 6.0 Hz, 6H): The two equivalent methyl groups of the isopropoxy substituent, appearing as a doublet.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum is particularly informative due to the large coupling constants between carbon and fluorine.

-

δ ~158 (d, ¹JCF ≈ 245 Hz): C4, the carbon directly bonded to fluorine, will show a large doublet splitting.

-

δ ~148 (d, ³JCF ≈ 10 Hz): C1, the carbon bearing the isopropoxy group.

-

δ ~122 (d, ²JCF ≈ 20 Hz): C5, a CH carbon adjacent to the fluorine-bearing carbon.

-

δ ~120 (s): C2, the carbon bonded to chlorine. The C-Cl coupling is typically not resolved.

-

δ ~117 (d, ²JCF ≈ 25 Hz): C3, the second CH carbon adjacent to the fluorine-bearing carbon.

-

δ ~116 (d, ³JCF ≈ 8 Hz): C6, a CH carbon meta to the fluorine.

-

δ ~72 (s): The methine carbon of the isopropoxy group.

-

δ ~22 (s): The two equivalent methyl carbons of the isopropoxy group.

Synthesis: A Robust and Scalable Approach

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method is valued for its high yields, operational simplicity, and use of readily available starting materials.

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a well-established procedure for a structurally similar etherification.[6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-fluorophenol (1.0 equiv.), potassium carbonate (K₂CO₃, finely ground, 2.3 equiv.), and acetonitrile (approx. 10 mL per gram of phenol).

-

Alkylation: Begin vigorous stirring to create a fine suspension. Slowly add 2-bromopropane (1.4 equiv.) to the mixture at room temperature.

-

Thermal Drive: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 12-16 hours.

-

Scientific Rationale: The use of a polar aprotic solvent like acetonitrile is critical. It readily dissolves the organic reactants but poorly solvates the carbonate anion, increasing its effective basicity for deprotonating the phenol. Refluxing provides the necessary activation energy for the Sₙ2 attack of the resulting phenoxide on the secondary alkyl halide.

-

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting phenol.

-

Workup and Isolation: After cooling the mixture to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product is purified by vacuum distillation to yield a colorless oil.

Chemical Reactivity: A Platform for Orthogonal Functionalization

The true synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The carbon-chlorine bond is significantly more susceptible to oxidative addition by palladium catalysts, while the highly polarized carbon-fluorine bond can be targeted for nucleophilic aromatic substitution (SₙAr), especially with appropriate activation.[7][8] This "orthogonal reactivity" allows for a stepwise and controlled introduction of different functionalities.

Caption: Orthogonal reaction pathways available for the core molecule.

Pathway A: Palladium-Catalyzed Cross-Coupling

The C-Cl bond is the preferred site for a vast array of palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[8] This allows for the formation of C-C, C-N, and C-O bonds with exceptional reliability.

Detailed Protocol: Suzuki-Miyaura Coupling This protocol is based on conditions optimized for sterically hindered and electronically deactivated aryl chlorides.[7]

-

Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv.), and tribasic potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Under a positive pressure of argon, add anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio).

-

Causality: The choice of a highly active catalyst system is paramount. The Pd(OAc)₂ precatalyst is reduced in situ to the active Pd(0) species. The bulky, electron-rich SPhos ligand is crucial; it stabilizes the Pd(0) center and promotes the difficult oxidative addition step into the strong C-Cl bond.[7] The base (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[9][10]

-

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

-

Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel.

Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

While the C-F bond is very strong, SₙAr at this position is feasible. The reaction is greatly accelerated if the aromatic ring is rendered electron-deficient by strongly electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the fluorine.[11][12] In the absence of such groups, as in the title compound, modern catalytic methods can be employed to achieve this transformation under milder conditions.[13]

Potential Research Applications

The synthetic flexibility described above positions this compound as a high-value starting material across multiple scientific disciplines.

Medicinal Chemistry: A Scaffold for Targeted Therapeutics

This molecule is explicitly identified by suppliers as a Protein Degrader Building Block , indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that require distinct chemical handles for linking to a target-binding ligand and an E3 ligase-binding ligand. The orthogonal reactivity of this scaffold is ideally suited for this purpose.

Caption: Stepwise functionalization for complex molecule synthesis.

Furthermore, the substituted phenyl ether motif is prevalent in many classes of drugs, including kinase inhibitors, where precise positioning of substituents is key to achieving potency and selectivity.

Agrochemicals

The development of novel herbicides and fungicides often leverages principles from medicinal chemistry. Chloro-fluoro substituted aromatic compounds are key components in many commercial agrochemicals.[14][15] This building block allows for the creation of large libraries of analogues to screen for bioactivity, where the fluorine and isopropoxy groups can fine-tune properties like cell permeability, metabolic stability, and target binding.

Materials Science